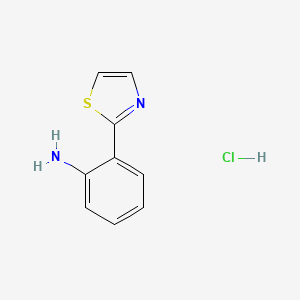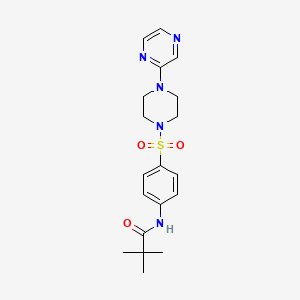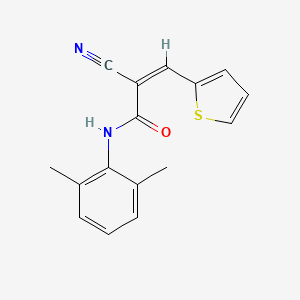![molecular formula C23H25N7O B2382534 2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2097928-99-7](/img/structure/B2382534.png)
2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C23H25N7O and its molecular weight is 415.501. The purity is usually 95%.
BenchChem offers high-quality 2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Activity and Heterocyclic Compound Synthesis
Research highlights the utility of related heterocyclic compounds in synthesizing novel structures with potential antioxidant activities. For instance, Salem et al. (2015) demonstrated the synthesis of new fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, exploring their antioxidant activities. The study underscores the significance of such compounds in medicinal chemistry, particularly in developing therapeutic agents with antioxidant properties (Salem, Farhat, Omar Errayes, & Madkour, 2015).
Novel Syntheses of Pyridine and Fused Pyridine Derivatives
Al-Issa's work (2012) on the synthesis of new series of pyridine and fused pyridine derivatives, through reactions involving compounds similar in complexity to the query compound, contributes to our understanding of the versatile synthetic routes available for creating complex heterocyclic structures. This research opens avenues for the discovery of new molecules with potential pharmacological applications (Al-Issa, 2012).
"Water-Mediated" Hydroamination and Aminooxygenation
Mohan et al. (2013) presented a novel aqueous synthesis of methylimidazo[1,2-a]pyridines without the deliberate addition of catalysts, showcasing an environmentally friendly approach to synthesizing imidazo[1,2-a]pyridines. This study highlights the potential for green chemistry in the synthesis of complex heterocyclic compounds, aligning with the structural themes of the query compound (Mohan, Nageswara Rao, & Adimurthy, 2013).
Synthesis of Pyridone Analogues
Richards and Hofmann (1978) explored the synthesis of pyridone analogues of tetrahydroisoquinolines and protoberberines, starting from mimosine and mimosinamine. Their work contributes to the chemical repertoire by offering new synthetic pathways for the construction of complex heterocyclic systems, demonstrating the diverse applicability of heterocyclic chemistry in synthesizing analogues of biologically significant compounds (Richards & Hofmann, 1978).
Development of Angular Polycyclic Azaarenes
Pratap and Ram (2007) described an efficient synthesis leading to functionalized angular polycyclic azaarenes. Their methodology, involving base-catalyzed ring transformation, showcases the synthetic versatility in accessing complex polycyclic structures, which are of significant interest in the development of new therapeutic agents (Pratap & Ram, 2007).
作用機序
Target of Action
The compound belongs to the indole class, which has garnered significant interest due to its diverse biological potential
Action Environment
Environmental factors play a crucial role. pH, temperature, and coexisting molecules affect the compound’s stability and efficacy. For instance, interactions with food or other drugs could impact its absorption and distribution.
特性
IUPAC Name |
2-[4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c24-15-19-14-18-4-1-2-5-20(18)26-23(19)28-12-8-17(9-13-28)16-30-22(31)7-6-21(27-30)29-11-3-10-25-29/h3,6-7,10-11,14,17H,1-2,4-5,8-9,12-13,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYBKNSQOMYWCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2382452.png)
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2382453.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2382454.png)


![2,3-Dihydrofuro[3,2-b]quinolin-9-amine](/img/structure/B2382460.png)
![ethyl {8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2382461.png)
![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2382463.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pent-4-enamide](/img/structure/B2382465.png)
![3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2382466.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2382467.png)
![Ethyl 4-[[3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridin-2-ylidene]amino]benzoate](/img/structure/B2382471.png)

![Lithium 1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2382474.png)